Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate
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Overview
Description
Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate is an organic compound with the molecular formula C17H14N2O7 and a molecular weight of 358.31 g/mol . This compound is known for its unique structure, which includes a nitrobenzoyl group attached to an isophthalate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate typically involves the reaction of 5-aminoisophthalic acid with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the dimethyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: Dimethyl 5-[(3-aminobenzoyl)amino]isophthalate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-[(3-nitrobenzoyl)amino]isophthalic acid.
Scientific Research Applications
Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(4-nitrobenzoyl)amino]isophthalate
- Dimethyl 5-[(3-methyl-4-nitrobenzoyl)amino]isophthalate
- Dimethyl 5-[(4-methoxy-3-nitrobenzoyl)amino]isophthalate
Uniqueness
Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate is unique due to the position of the nitro group on the benzoyl ring, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs .
Properties
Molecular Formula |
C17H14N2O7 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
dimethyl 5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H14N2O7/c1-25-16(21)11-6-12(17(22)26-2)8-13(7-11)18-15(20)10-4-3-5-14(9-10)19(23)24/h3-9H,1-2H3,(H,18,20) |
InChI Key |
QANIDQZQKVGLEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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